molecular formula C11H18N2O3 B7549435 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone

1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone

Cat. No. B7549435
M. Wt: 226.27 g/mol
InChI Key: YONUDXDDBJAJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone, also known as OCE, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. OCE is a piperazine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied to understand its potential benefits and limitations.

Mechanism of Action

The mechanism of action of 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins in the body. 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in tissue remodeling and inflammation. 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone inhibits the activity of MMPs and AChE, while in vivo studies have shown that 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has several advantages for use in lab experiments, including its ease of synthesis and its ability to inhibit the activity of enzymes and proteins. However, 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone, including:
1. Further studies to understand the mechanism of action of 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone and its potential side effects.
2. Investigation of the potential use of 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone as a drug candidate for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
3. Development of new materials, such as polymers and coatings, using 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone as a starting material.
4. Investigation of the potential use of 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone as a tool for studying the activity of enzymes and proteins in the body.
Conclusion
In conclusion, 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone is a chemical compound that has been studied for its potential applications in various fields. 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been investigated. While 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has several advantages for use in lab experiments, further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone can be synthesized using various methods, including the reaction of piperazine with oxalyl chloride to form 1,4-dioxopiperazine, which is then reacted with ethylamine to produce 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone. Another method involves the reaction of piperazine with ethyl oxalyl chloride to form 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone.

Scientific Research Applications

1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has also been studied for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

properties

IUPAC Name

1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-9(14)12-4-6-13(7-5-12)11(15)10-3-2-8-16-10/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONUDXDDBJAJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone

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